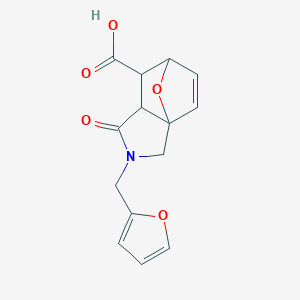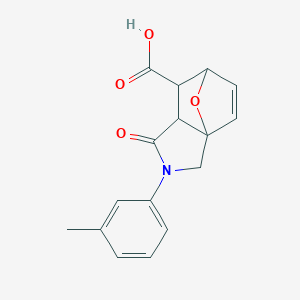![molecular formula C14H13N3O2S B459120 METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE](/img/structure/B459120.png)
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a pyridyl group, and a sulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a nucleophilic substitution reaction involving a halogenated pyridine derivative and a suitable nucleophile.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced production of inflammatory mediators and protection of neuronal cells.
Vergleich Mit ähnlichen Verbindungen
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE can be compared with other pyridine derivatives such as:
Pyridoxine (Vitamin B6): Unlike this compound, pyridoxine is a simple pyridine derivative with essential vitamin properties.
Nicotinamide: Another pyridine derivative, nicotinamide, is known for its role in NAD+ synthesis and its anti-inflammatory properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific pharmacological activities not commonly found in simpler pyridine derivatives.
Eigenschaften
Molekularformel |
C14H13N3O2S |
|---|---|
Molekulargewicht |
287.34g/mol |
IUPAC-Name |
methyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)19-2)12(9-4-3-5-16-7-9)10(6-15)13(20)17-8/h3-5,7,12,17,20H,1-2H3 |
InChI-Schlüssel |
MFFYGTFPNUFJHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Isomerische SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Propylthio)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B459037.png)
![4,8-Dimethyl-1,2,3,4-tetrahydrospiro[quinoline-2,1'-cycloheptane]](/img/structure/B459044.png)
![N-[1-(4-chlorophenyl)-3-butenyl]-N-(2-methylphenyl)amine](/img/structure/B459046.png)
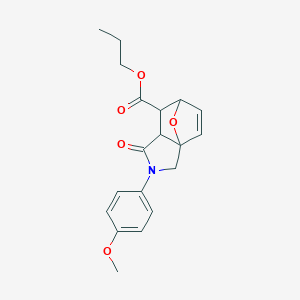
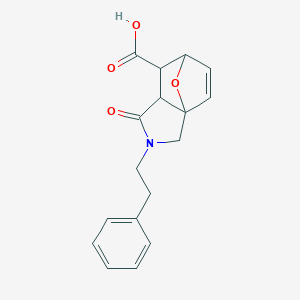
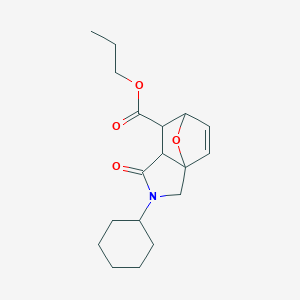
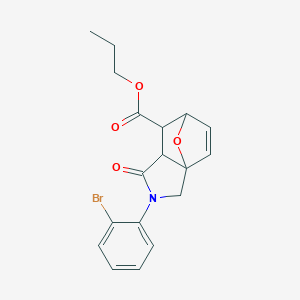

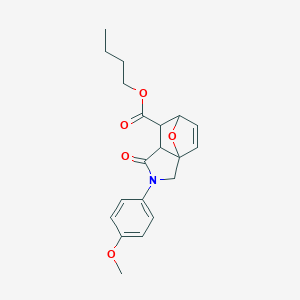
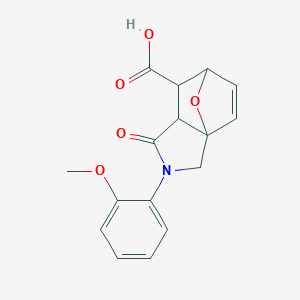
![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)
